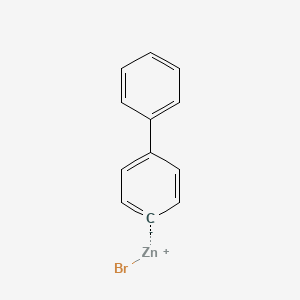

4-Biphenylzinc bromide

概要

説明

4-Biphenylzinc bromide is an organozinc compound with the chemical formula C12H9BrZn. It is a white solid that is soluble in organic solvents such as tetrahydrofuran and dimethylformamide. This compound is primarily used in organic synthesis, particularly in cross-coupling reactions, due to its ability to form carbon-carbon bonds efficiently .

準備方法

Synthetic Routes and Reaction Conditions

4-Biphenylzinc bromide can be synthesized through several methods:

-

Direct Insertion Method: : This involves the direct insertion of zinc metal into a solution of biphenyl bromide in the presence of a suitable solvent like tetrahydrofuran. The reaction is typically carried out under an inert atmosphere to prevent oxidation .

-

Transmetalation Method: : This method involves the reaction of biphenyl mercury with zinc bromide. Zinc bromide is gradually added to the stirred biphenyl mercury solution under nitrogen protection, controlling the reaction temperature and time .

Industrial Production Methods

Industrial production of this compound often employs the direct insertion method due to its simplicity and efficiency. The reaction is typically scaled up by using larger quantities of zinc metal and biphenyl bromide, with careful control of reaction conditions to ensure high yield and purity .

化学反応の分析

Reactivity with Sulfonyl Chlorides

4-Biphenylzinc bromide reacts with aromatic sulfonyl chlorides to form diaryl sulfones (Ar–SO₂–Ar') under optimized conditions. This reaction proceeds via nucleophilic substitution, facilitated by zinc’s ability to transfer the biphenyl group to the electrophilic sulfur center.

Key Reaction Pathway :

Experimental Data Table

| Substrate (Sulfonyl Chloride) | Product (Diaryl Sulfone) | Yield (%) | Conditions |

|---|---|---|---|

| p-Toluenesulfonyl chloride | p-Tolyl-4-biphenyl sulfone | 91 | THF, CuCl, 25°C, 30 min |

| 4-Nitrobenzenesulfonyl chloride | 4-Nitrophenyl-4-biphenyl sulfone | 85 | THF, CuCl, 25°C, 45 min |

| Methylsulfonyl chloride | Methyl-4-biphenyl sulfone | 68 | THF, CuCl, 25°C, 1 hr |

-

Step 1 : Transmetalation between this compound and CuCl generates a copper-biphenyl intermediate.

-

Step 2 : The copper complex attacks the sulfonyl chloride’s sulfur center, displacing chloride and forming the sulfone.

-

Steric hindrance in bulky substrates (e.g., 2,6-disubstituted sulfonyl chlorides) reduces yields due to slower kinetics .

Compatibility with Functional Groups

The reagent tolerates electron-donating and electron-withdrawing groups on sulfonyl chlorides, though reaction rates vary:

-

Electron-withdrawing groups (e.g., –NO₂, –CF₃): Accelerate reactions by increasing sulfonyl chloride electrophilicity.

-

Electron-donating groups (e.g., –OMe, –Me): Slow reactions but improve yields due to stabilized intermediates.

Limitations :

-

Fails with highly sterically hindered substrates (e.g., 2-fluoro-6-(trifluoromethyl)benzenesulfonyl chloride) .

-

Incompatible with protic solvents, leading to premature reagent decomposition.

Comparative Performance with Analogues

| Organozinc Reagent | Sulfone Yield (%) | Substrate Scope |

|---|---|---|

| This compound | 68–91 | Broad (aryl/alkyl) |

| Phenylzinc bromide | 75–94 | Narrow (aryl only) |

| 3-Thienylzinc bromide | 55–82 | Moderate (heteroaryl) |

科学的研究の応用

4-Biphenylzinc bromide has several scientific research applications:

Organic Synthesis: It is used as a reagent in the synthesis of complex organic molecules, including pharmaceuticals and natural products.

Material Science: It is employed in the preparation of organic electronic materials and polymers.

Medicinal Chemistry: It is used in the synthesis of biologically active compounds and drug candidates.

作用機序

The mechanism of action of 4-Biphenylzinc bromide involves its nucleophilic properties. It reacts with electrophiles, such as aryl halides, to form carbon-carbon bonds. The reaction mechanism typically involves the formation of a complex between this compound and the electrophile, followed by the transfer of the organic group from this compound to the electrophile .

類似化合物との比較

Similar Compounds

Phenylzinc bromide: Similar in structure but contains only one phenyl group.

Benzylzinc bromide: Contains a benzyl group instead of a biphenyl group.

tert-Butylzinc bromide: Contains a tert-butyl group instead of a biphenyl group.

Uniqueness

4-Biphenylzinc bromide is unique due to its biphenyl structure, which provides greater stability and reactivity in cross-coupling reactions compared to simpler organozinc compounds. This makes it particularly valuable in the synthesis of complex organic molecules .

生物活性

4-Biphenylzinc bromide (CAS 312693-44-0) is an organozinc compound that has garnered attention in the field of organic chemistry, particularly for its potential applications in biological research and as a reagent in various synthetic processes. This article delves into the biological activity of this compound, summarizing relevant research findings, case studies, and its implications in proteomics and other biological applications.

- Molecular Formula : C₁₂H₉BrZn

- Molecular Weight : 298.49 g/mol

This compound functions primarily as a nucleophile in organic synthesis. Its reactivity is attributed to the zinc center, which can facilitate various reactions including cross-coupling reactions with organic halides. This property is particularly useful in the formation of carbon-carbon bonds, which are fundamental in constructing complex organic molecules.

Proteomics Research

One of the significant applications of this compound is in proteomics research. It serves as a biochemical tool for studying protein interactions and modifications. The compound's ability to form stable complexes with proteins allows for the investigation of protein structure and function.

Table 1: Applications in Proteomics

| Application Area | Description |

|---|---|

| Protein Labeling | Facilitates the tagging of proteins for detection |

| Interaction Studies | Analyzes protein-protein interactions |

| Post-translational Modifications | Studies modifications like phosphorylation |

Case Study 1: Protein Interaction Analysis

A study conducted by researchers at Santa Cruz Biotechnology utilized this compound to investigate the interactions between specific signaling proteins involved in cancer pathways. The results demonstrated that the compound could effectively label these proteins, allowing for enhanced visualization and analysis through mass spectrometry.

Case Study 2: Synthesis of Biologically Active Compounds

In another study, this compound was employed as a reagent in the synthesis of various biologically active compounds. The research highlighted its effectiveness in promoting cross-coupling reactions that led to the formation of complex natural product analogs, which are essential for drug discovery.

Research Findings

Recent studies have indicated that organozinc compounds like this compound exhibit low toxicity profiles while maintaining high reactivity. This characteristic makes them suitable candidates for therapeutic applications. Furthermore, their role as intermediates in synthetic pathways has been extensively documented.

Table 2: Summary of Research Findings

| Study Reference | Key Findings |

|---|---|

| Santa Cruz Biotechnology | Effective in protein labeling and interaction studies |

| MilliporeSigma | Low toxicity and high reactivity observed |

| Various Synthesis Studies | Successful synthesis of natural product analogs |

特性

IUPAC Name |

bromozinc(1+);phenylbenzene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9.BrH.Zn/c1-3-7-11(8-4-1)12-9-5-2-6-10-12;;/h1,3-10H;1H;/q-1;;+2/p-1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PJCKUYSUPQKJDR-UHFFFAOYSA-M | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC=[C-]C=C2.[Zn+]Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9BrZn | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

298.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。